3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol
Description
The study of 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol is intrinsically linked to the exploration of the wider family of azabicyclo[3.3.1]nonane derivatives. These compounds are characterized by a nine-membered bicyclic ring system containing a nitrogen atom. The specific compound, this compound, features a methyl group and a hydroxyl group at the C3 position, which bestows upon it particular stereochemical and reactive properties that are of interest in synthetic and medicinal chemistry.
The azabicyclo[3.3.1]nonane framework is a privileged scaffold in the fields of organic and medicinal chemistry. researchgate.net This is due to its rigid, three-dimensional structure which allows for precise spatial arrangement of functional groups, a critical aspect in the design of specific and potent therapeutic agents. google.com This structural motif is found in a wide array of natural products, particularly in complex diterpene and indole (B1671886) alkaloids, many of which exhibit significant biological activities such as anticancer, antimalarial, anti-inflammatory, and antiarrhythmic properties. researchgate.netrsc.org
The versatility of the azabicyclo[3.3.1]nonane scaffold is further demonstrated by its presence in various synthetic molecules with diverse applications. For instance, derivatives of 9-azabicyclo[3.3.1]nonane have been investigated for their cytotoxic effects, as dopamine (B1211576) D3 receptor ligands, and for their high affinity for sigma-2 receptors. researchgate.net Furthermore, the development of 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) as a highly active organocatalyst for the oxidation of alcohols underscores the scaffold's utility beyond medicinal applications. acs.org
The following table provides an overview of the diverse applications of various azabicyclo[3.3.1]nonane derivatives, highlighting the broad significance of this structural class.
| Derivative Class | Reported Applications | References |
| 1-Azabicyclo[3.3.1]nonanes | Treatment of psychotic and neurodegenerative disorders | researchgate.net |
| 2-Azabicyclo[3.3.1]nonanes | Narcotic analgesics, marine alkaloids | researchgate.net |
| 3-Azabicyclo[3.3.1]nonanes | Core of Haliclonin A, analgesic, antitubercular activities | researchgate.netresearchgate.net |
| 9-Azabicyclo[3.3.1]nonanes | Cytotoxic agents, dopamine D3 receptor ligands, sigma-2 receptor ligands, diabetes treatment | researchgate.net |
| 3,7-Diazabicyclo[3.3.1]nonanes | Treatment of cardiac arrhythmias, anti-platelet and antithrombotic activities, nAChR affinity | researchgate.net |
The historical development of research into the azabicyclo[3.3.1]nonane framework, which provides the foundation for understanding this compound, is closely tied to the study of natural alkaloids. A key precursor in this family is 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, also known as pseudopelletierine, which was first isolated from the root bark of the pomegranate tree in the late 19th century. The structural elucidation of this bicyclic system in the early 20th century was a significant milestone, establishing the azabicyclo[3.3.1]nonane core as an important structural motif in natural product chemistry.
Subsequent research has focused on the synthesis and stereochemistry of various derivatives. For instance, the reduction of the ketone group in precursors like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one has been a common method to produce the corresponding alcohol derivatives, including the endo- and exo-isomers of 9-azabicyclo[3.3.1]nonan-3-ol. google.com The synthesis of this compound itself can be achieved through the reduction of the corresponding amine, with catalysts such as ruthenium complexes being employed for cost-effective synthesis. smolecule.com The stereochemical aspects of these reactions have been a subject of study, with various spectroscopic techniques, including NMR, being used to determine the conformational preferences of the resulting products. researchgate.net
The research focus within the azabicyclo[3.3.1]nonane family is broad, encompassing synthetic methodology, conformational analysis, and the exploration of biological activity. A significant area of investigation is the development of novel synthetic routes to construct the bicyclic core and its derivatives. rsc.org For example, tandem Mannich reactions have been utilized for the facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffolds. researchgate.net
Conformational analysis has also been a key research area, with studies employing techniques like X-ray crystallography and NMR spectroscopy to understand the preferred three-dimensional structures of these molecules. tandfonline.comdocumentsdelivered.comacs.org These studies have revealed that the bicyclic system can adopt various conformations, such as chair-chair and chair-boat forms, depending on the substitution pattern. documentsdelivered.comacs.org
In the realm of medicinal chemistry, research is directed towards synthesizing and evaluating new derivatives for their therapeutic potential. While 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine itself may not show significant biological activity, its derivatives have been found to interact with nicotinic acetylcholine (B1216132) receptors, suggesting potential applications in neurological disorders. smolecule.com The biological activity of these derivatives is highly dependent on the nature and positioning of their substituents. smolecule.com
Below is a table summarizing key research areas within the azabicyclo[3.3.1]nonane family.
| Research Area | Focus | Key Findings/Techniques | References |
| Synthetic Chemistry | Development of new synthetic routes | Tandem Mannich reactions, reduction of ketones, organocatalysis | researchgate.netgoogle.comsmolecule.com |
| Stereochemistry and Conformational Analysis | Determination of 3D structure and stereoisomers | NMR spectroscopy, X-ray crystallography | researchgate.nettandfonline.comdocumentsdelivered.comacs.org |
| Medicinal Chemistry | Exploration of biological activity and therapeutic potential | Synthesis of derivatives, receptor binding assays | researchgate.netsmolecule.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-methyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C9H17NO/c1-9(11)5-7-3-2-4-8(6-9)10-7/h7-8,10-11H,2-6H2,1H3 |
InChI Key |
SHBOCXJSOBVIRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCCC(C1)N2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Ol and Its Derivatives
Strategies for Azabicyclo[3.3.1]nonane Ring System Construction
The azabicyclo[3.3.1]nonane framework is a key structural motif found in numerous bioactive natural products. nih.govnih.gov Its synthesis has been a significant focus for organic chemists, leading to the development of several robust cyclization strategies.
The Mannich reaction is a powerful and widely utilized method for constructing the 3-azabicyclo[3.3.1]nonane skeleton from acyclic or monocyclic precursors. nih.govgoogle.com This reaction typically involves the condensation of an enolizable ketone, an aldehyde (often formaldehyde), and a primary amine or ammonia (B1221849) source to form the bicyclic structure in a single step. rsc.orgthieme-connect.com
A classic approach involves the reaction of a cyclic ketone, such as a cyclohexanone (B45756) derivative, with formaldehyde (B43269) and a primary amine. For instance, 3-azabicyclo[3.3.1]nonane derivatives can be synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine (B145610) through a one-pot tandem Mannich annulation, achieving yields of up to 83%. rsc.org This demonstrates the utility of using aromatic ketones as practical precursors for this scaffold. rsc.org
A notable variation is the double Mannich reaction, which has been applied to the synthesis of various N-substituted 3-azabicyclo[3.3.1]nonane derivatives. thieme-connect.com An efficient protocol utilizes preformed bis(aminol) ethers, which react with cyclic ketoesters under mild conditions. This method, activated by methyltrichlorosilane (B1216827) at room temperature, provides significantly higher yields compared to traditional aminomethylation protocols that require heating. thieme-connect.com
| Starting Materials | Reagents | Product Type | Yield | Reference |
| Aromatic Ketones, Paraformaldehyde, Dimethylamine | - | 3-Azabicyclo[3.3.1]nonane derivatives | Up to 83% | rsc.org |
| Cyclic Ketoesters, Bis(aminol) ethers | Methyltrichlorosilane | N-substituted 3-Azabicyclo[3.3.1]nonanes | 75-99% | thieme-connect.com |
| m-Dinitrobenzene, Formaldehyde, Primary Amines | Potassium Tetrahydroborate, Acetic Acid | 1,5-Dinitro-3-R-3-azabicyclo[3.3.1]nonenes | - | google.com |
This table summarizes yields for the synthesis of the azabicyclo[3.3.1]nonane core via Mannich-type reactions.
Furthermore, a novel Mannich-type cyclization has been developed to construct an indole-fused azabicyclo[3.3.1]nonane common intermediate, which is pivotal for the synthesis of sarpagine-ajmaline-koumine type alkaloids. nih.gov
The Diels-Alder reaction, a powerful tool for forming six-membered rings, offers a strategic approach to the bicyclo[3.3.1]nonane core. scholaris.carsc.org In the context of aza-bicyclic systems, this [4+2] cycloaddition can be employed in several ways. One common strategy involves the reaction of a diene with a dienophile to create a cyclohexene (B86901) ring, which is then further elaborated to form the bridged heterocyclic system.
While direct intramolecular Diels-Alder reactions are a known method for ring formation, a hetero-Diels-Alder approach can also be utilized to construct related heterocyclic cores. scholaris.ca For example, an asymmetric Diels-Alder reaction has been used as a key step in the synthesis of enantio-enriched 2-azabicyclo[3.3.1]nonane derivatives. researchgate.net The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one has been accomplished through a Diels-Alder reaction followed by nucleophilic substitution. These cycloaddition strategies are fundamental in creating the requisite carbocyclic framework from which the final azabicycle is derived.
Effenberger-type cyclization is another effective method for constructing the bicyclo[3.3.1]nonane ring system. rsc.org This reaction typically involves the cyclization of a silyl (B83357) enol ether with an acyl halide. While originally developed for carbocyclic systems, this methodology is adaptable for the synthesis of heterocyclic analogues. rsc.org
The core reaction involves treating a silyl enol ether of a cyclohexanone with malonyl dichloride. rsc.org This versatile methodology has been explored for the synthesis of various bicyclo[3.3.1]nonane cores, including those that are precursors to natural products. rsc.orgresearchgate.net By modifying the starting materials, such as using appropriately substituted enol ethers, this cyclization can be directed toward complex molecular architectures. rsc.org The resulting bicyclic dione (B5365651) can then be converted through subsequent steps into the desired azabicyclo[3.3.1]nonane structure.
Functional Group Interconversions Leading to 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol
Once the azabicyclo[3.3.1]nonane skeleton is established, the target compound, this compound, is synthesized through functional group manipulations. The key precursor is a 9-azabicyclo[3.3.1]nonan-3-one derivative. The synthesis involves the reduction of the ketone at the C-3 position to a hydroxyl group and the addition of a methyl group at the same carbon. The direct route to the tertiary alcohol involves a Grignard reaction with a methylmagnesium halide on the 9-azabicyclo[3.3.1]nonan-3-one precursor. An alternative involves alkylation followed by reduction steps. evitachem.com
The reduction of the ketone functionality in 9-azabicyclo[3.3.1]nonan-3-one derivatives is a critical step for producing the corresponding 3-ol compounds. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the resulting alcohol (endo vs. exo). google.comepo.orggoogle.com
Commonly used reducing agents include metal hydrides. For example, the reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones with sodium borohydride (B1222165) yields a mixture of the corresponding α- and β-epimeric alcohols. researchgate.net Another approach involves catalytic hydrogenation. A method using a ruthenium complex catalyst has been developed for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol derivative, which is presented as a cost-effective and simplified process compared to using boron-based reductants. google.compatsnap.com
Sodium borohydride (NaBH₄) is a widely used and versatile reducing agent known for its chemoselectivity. sci-hub.se It is particularly effective for the reduction of aldehydes and ketones. In the synthesis of azabicyclo[3.3.1]nonan-3-ol derivatives, sodium borohydride is frequently employed to reduce the ketone at the C-3 position. google.comepo.orggoogle.com
The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at controlled temperatures, often starting at 0 °C. epo.orggoogle.com For example, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol can be synthesized by the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol. google.compatsnap.com The reaction conditions can be tuned to control selectivity, as the reactivity of sodium borohydride is dependent on the solvent and temperature. sci-hub.serug.nl
| Substrate | Reducing Agent | Solvent | Temperature | Product | Yield | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium Borohydride | Methanol | 0 °C to RT | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 100% (crude) | epo.orggoogle.com |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Hydrogen / Ruthenium Complex | Various | 25 °C | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | - | patsnap.com |
| 6-Acetoxy-3-benzyl-1-ethoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one | Sodium Borohydride | Various | - | Mixture of alcohol epimers | - | researchgate.net |
This table presents examples of reduction reactions on the 9-azabicyclo[3.3.1]nonan-3-one core.
Reduction of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives
Catalytic Hydrogenation Approaches (e.g., Ruthenium Complexes)
The reduction of 9-azabicyclo[3.3.1]nonan-3-one precursors to their corresponding alcohol derivatives is efficiently achieved through catalytic hydrogenation, with ruthenium-based catalysts demonstrating significant utility. patsnap.com This method is presented as a cost-effective and environmentally favorable alternative to stoichiometric reducing agents like sodium borohydride, as it simplifies the process and generates minimal waste products. patsnap.comgoogle.com The reaction involves treating a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen gas in the presence of a specific ruthenium complex, which typically leads to the formation of the endo-alcohol with high selectivity. patsnap.comgoogle.com For instance, the hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using a ruthenium catalyst at 25°C under 10 atm of hydrogen pressure yields the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. patsnap.com Similarly, the reduction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one via this method proceeds with a reported yield of approximately 78%.
The catalysts are often complex coordination compounds, such as those represented by the general formula Ru(X)(Y)(Px)n(L), where L is a diamine ligand. google.com The high selectivity and efficiency of these ruthenium catalysts make them suitable for large-scale industrial production.
Table 1: Ruthenium-Catalyzed Hydrogenation of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives
| Starting Material | Catalyst System | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Ruthenium Complex | H₂ (10 atm), 25°C | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | N/A | patsnap.com |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | Ruthenium Catalyst | H₂ pressure | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol | ~78% | |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | Ruthenium Complex | H₂ | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative | High | google.com |
Alkylation Reactions for N-Substitution and C-Substitution
Functionalization of the 9-azabicyclo[3.3.1]nonane skeleton can be achieved through alkylation at both the bridgehead nitrogen (N-9) and at various carbon positions on the rings.
N-Substitution: The secondary amine at the N-9 position, obtained after a deprotection step like the hydrogenolysis of an N-benzyl group, is a common site for functionalization. nih.gov Standard alkylation procedures are effective for introducing a range of substituents. google.comgoogleapis.com For example, the bridgehead nitrogen can be alkylated by treating the secondary amine with an appropriate alkyl halide, a method used to synthesize a series of N-substituted analogs for structure-activity relationship studies. nih.gov The introduction of the 9-methyl group specifically is a typical step performed via methylation after the bicyclic amine core has been assembled.
C-Substitution: Carbon-carbon bonds can be formed on the bicyclic framework through various methods. One notable approach is the Michael reaction. researchgate.net The reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds leads to the formation of 6- and 6,8-substituted 9-oxo-3-azabicyclo[3.3.1]nonane derivatives. researchgate.net This annulation reaction effectively introduces substituents onto the carbon skeleton of the bicyclic system. researchgate.net
Derivatization of the Hydroxyl Group at C-3
The hydroxyl group at the C-3 position is a versatile handle for further molecular modification. It can be converted into a variety of other functional groups, such as esters and carbamates, or transformed into a good leaving group for nucleophilic substitution reactions. nih.govgoogle.com
One common derivatization is the formation of carbamates. The C-3 alcohol can be coupled with an isocyanate, such as 2-methoxy-5-methylphenyl isocyanate, to yield the corresponding phenylcarbamate analog. nih.gov Another key strategy involves converting the alcohol into a mesylate by treating it with methanesulfonyl chloride. nih.gov The resulting mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions, for instance, the introduction of a fluoride (B91410) atom to produce radiolabeled imaging agents. nih.gov Furthermore, acylation of the alcohol with reagents like chloroacetyl chloride is a straightforward method to form esters. researchgate.net
Stereoselective Synthesis of this compound Isomers
The biological activity of 9-azabicyclo[3.3.1]nonane derivatives is often highly dependent on their stereochemistry. smolecule.combeilstein-journals.org Consequently, the development of stereoselective synthetic routes to control the configuration of stereocenters, particularly at C-3, is of paramount importance. Both diastereoselective and enantioselective methods have been established to access specific isomers of this compound. google.comevitachem.com
Control of C-3 and Bridging Nitrogen Stereochemistry
Control of C-3 Stereochemistry: The reduction of the C-3 ketone precursor is a critical step where stereochemistry can be directed. The choice of reducing agent or catalyst dictates whether the resulting hydroxyl group is in the endo (axial) or exo (equatorial) position.
Endo-Selectivity: Catalytic hydrogenation using ruthenium complexes stereoselectively produces the endo-alcohol. patsnap.comgoogle.com Similarly, reduction with sodium borohydride in methanol also yields the endo isomer, which is often the kinetically favored product due to the steric hindrance of the bicyclic framework. google.comevitachem.com
Exo-Selectivity: In contrast, reduction of the ketone using sodium metal in a high-boiling alcohol solvent like 1-pentanol (B3423595) results in the formation of the thermodynamically more stable exo-alcohol. google.com
Table 2: Reagent Control of C-3 Stereochemistry
| Precursor | Reagent/Catalyst | Solvent | Product Isomer | Reference |
|---|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium Borohydride | Methanol | endo-Alcohol | google.com |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium Metal | 1-Pentanol | exo-Alcohol | google.com |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | Ruthenium Complex | N/A | endo-Alcohol | patsnap.comgoogle.com |
Bridging Nitrogen Stereochemistry: The 9-azabicyclo[3.3.1]nonane system typically adopts a chair-chair conformation. In this conformation, substituents on the bridgehead nitrogen, such as a methyl group, have a strong preference for the equatorial position to minimize steric interactions. researchgate.net This conformational preference is a key feature of the molecule's three-dimensional structure. researchgate.netresearchgate.net
Diastereoselective and Enantioselective Synthetic Routes
Diastereoselective Routes: As detailed previously, the selective synthesis of endo or exo diastereomers through the controlled reduction of the C-3 ketone is a fundamental example of a diastereoselective process. google.com Additionally, cycloaddition and annulation reactions used to construct the bicyclic ring can exhibit diastereoselectivity, influencing the relative configuration of multiple stereocenters simultaneously. researchgate.netrsc.org
Enantioselective Routes: Accessing enantiomerically pure forms of this compound and its derivatives often requires asymmetric synthesis or chiral resolution.
Chiral Catalysis: Enantioselective synthesis of related homotropane alkaloids has been achieved using chiral catalysts. For example, a titanium complex with the chiral ligand S-BINOL catalyzed an allylic transfer reaction with high enantiomeric excess (90-97% ee). beilstein-journals.org
Chiral Starting Materials: Incorporating a chiral element early in the synthesis is an effective strategy. Using enantiomerically pure starting materials, such as L- or D-tryptophan, allows the chirality to be carried through the synthetic sequence to yield an enantiomerically pure final product. acs.org
Chiral Resolution: Racemic mixtures of intermediates, such as the diol precursors of the target molecule, can be separated into their constituent enantiomers. This can be accomplished by classical resolution involving the crystallization of diastereomeric esters or through kinetic resolution using enzymes like lipases. researchgate.net
Structural Elucidation and Conformational Analysis of 3 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Ol
Stereochemical Considerations within the 9-Azabicyclo[3.3.1]nonane Framework
The 9-azabicyclo[3.3.1]nonane skeleton, also known as the granatane framework, is a bicyclic system found in numerous natural and synthetic compounds. academie-sciences.fr Its structure presents several key stereochemical features. The fusion of the two piperidine (B6355638) rings creates a rigid yet conformationally mobile system. academie-sciences.fr Stereochemical outcomes of reactions involving this framework are highly dependent on the conformational preferences of the bicyclic system and the nature of existing or incoming substituents. researchgate.netacs.org
Conformational Preferences of the Bicyclic System
The 9-azabicyclo[3.3.1]nonane system is not planar and exists in several conformations, the relative energies of which determine the predominant shape of the molecule.
Chair-Chair (CC) Conformations and Their Deviations
The most commonly observed and generally most stable conformation for the 9-azabicyclo[3.3.1]nonane skeleton is the double-chair or chair-chair (CC) form. nih.govnih.gov In this arrangement, both six-membered rings adopt a chair conformation. Numerous studies on various derivatives, including N-methyl-2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol and N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane, have confirmed the prevalence of the CC conformation in both solid state (via X-ray crystallography) and in solution. nih.govresearchgate.net
However, the ideal chair geometry is often distorted. The CC conformation in many 9-azabicyclo[3.3.1]nonane derivatives is described as a "flattened" chair-chair. researchgate.netresearchgate.netniscpr.res.inniscpr.res.in This flattening is particularly noted at the nitrogen end of the molecule. niscpr.res.inniscpr.res.in The distortion is a result of transannular interactions, which are repulsive forces between atoms across the rings, such as the interaction between the C3 and C7 positions in the parent carbocycle. In the aza-analogue, the presence of the nitrogen lone pair and substituents on the nitrogen can further influence this geometry. researchgate.net For example, comparison of X-ray structures between a parent amine and its N-formyl derivative showed significant increases in non-bonded distances, indicating a substantial ring flattening at the C1-C2-N3-C4-C5 linkage upon N-formylation. niscpr.res.in
Boat-Chair (BC) and Twist-Chair Forms
While the chair-chair (CC) form is often the most stable, the boat-chair (BC) conformation is also a significant contributor to the conformational equilibrium for many 9-azabicyclo[3.3.1]nonane derivatives. tandfonline.comrsc.org In the BC form, one ring maintains a chair conformation while the other adopts a boat or twist-boat shape.
The preference for a BC conformation can be driven by specific structural features. For instance, the formation of an intramolecular hydrogen bond (IMHB) between a hydroxyl group and the bridge nitrogen atom can stabilize the BC form, making it energetically more favorable than the CC conformation. researchgate.net This has been observed in certain 3,7-diazabicyclo[3.3.1]nonan-9-ols. researchgate.net Similarly, the introduction of bulky substituents can induce a shift from a CC to a BC preference to alleviate steric strain. The introduction of a 2-isopropyl substituent into a 3-benzyl-3-azabicyclo[3.3.1]nonane system was shown to cause a change in favor of the chair-boat conformation. researchgate.net In some hetero-substituted systems, such as 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, X-ray analysis revealed a BC conformer in the solid state. nih.gov
Influence of Substituents on Conformational Dynamics
Substituents play a crucial role in dictating the conformational landscape of the 9-azabicyclo[3.3.1]nonane ring system. The size, position, and electronic nature of the substituent can significantly alter the relative energies of the CC and BC conformers.
N-Substituents : The substituent on the nitrogen bridge is particularly influential. For 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols, the N-CH3 group consistently prefers an equatorial position in the dominant chair-chair conformation. researchgate.net N-acylation (e.g., N-formyl, N-acetyl) introduces sp2 character to the nitrogen, which can lead to flattening of the piperidine ring to accommodate the planar amide group. niscpr.res.inniscpr.res.in
C3/C7 Substituents : The presence of heteroatoms or bulky groups at the C3 or C7 positions can introduce significant lone pair-lone pair repulsion or steric strain in the CC form, thereby favoring a BC conformation. rsc.org This is sometimes referred to as the "Hockey Sticks" effect. rsc.org
C9 Substituents : A hydroxyl group at the C9 position can form an intramolecular hydrogen bond with the nitrogen atom (N9), which can stabilize a boat-chair conformation where the two groups are in close proximity. However, studies on epimers of ethyl 9-hydroxy-3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylate show that these compounds still predominantly exist in a CC conformation, suggesting that other factors can override the potential for hydrogen bonding. researchgate.net
Substituents on the Rings : The introduction of multiple bulky groups, such as in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, can force the system into a BC conformation to avoid severe 1,3-diaxial steric repulsions that would occur in a CC arrangement. rsc.org
Spectroscopic Techniques for Structural Characterization
The elucidation of the complex three-dimensional structure of 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol and its analogues relies heavily on a combination of advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives in solution. researchgate.netacs.org The chemical shifts (δ) and coupling constants (J) of the nuclei are highly sensitive to the geometric environment, providing detailed insights into the preferred conformation and the stereochemistry of substituents. academie-sciences.frresearchgate.net
¹H NMR spectroscopy provides complementary information. The coupling constants between vicinal protons (³JHH) can be used to estimate dihedral angles via the Karplus equation, which helps to define the ring's pucker. rsc.org Furthermore, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to unambiguously assign all proton and carbon signals, which is a prerequisite for a detailed conformational study. researchgate.net The stereochemistry of the N-methyl group (axial vs. equatorial) can also be determined using computational methods combined with NMR data. academie-sciences.fr
The following table summarizes representative ¹³C NMR chemical shift data for a related 9-azabicyclo[3.3.1]nonane derivative, illustrating the effect of substituent orientation on the carbon signals.
Table 1: Illustrative ¹³C NMR Chemical Shift Data (δ, ppm) for Diastereomers of a Substituted 9-Azabicyclo[3.3.1]nonane System
| Carbon Atom | Diastereomer A (C9-OH syn to C2/C4) | Diastereomer B (C9-OH anti to C2/C4) | Δδ (A-B) |
|---|---|---|---|
| C-2 | 57.4 | 62.3 | -4.9 |
| C-4 | 55.8 | 62.1 | -6.3 |
| C-7 | 30.1 | 30.5 | -0.4 |
Data derived from trends described in reference literature for analogous systems. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₇NO), the expected molecular weight is approximately 155.24 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the methyl group, the hydroxyl group, or cleavage of the bicyclic rings. The nitrogen atom plays a significant role in directing the fragmentation pathways, often leading to characteristic nitrogen-containing fragment ions. Analysis of the mass spectrum of the related 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine shows a typical pattern for this class of compounds which can be used for structural confirmation.
X-ray Crystallography for Solid-State Conformation
Computational Chemistry Approaches for 3 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Ol
Quantum Mechanical Calculations for Conformational Energy Landscapes
Quantum mechanical (QM) calculations are fundamental to understanding the conformational preferences of 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide detailed insights into the electronic structure and energies of different spatial arrangements of the molecule. iucr.orgnih.gov
The 9-azabicyclo[3.3.1]nonane core can theoretically exist in several conformations, most notably the twin-chair (chair-chair, CC), boat-chair (BC), and twin-boat forms. For most 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is generally the most stable. rsc.org However, the energetic landscape is sensitive to substituent effects. The presence of the N-methyl group and the C3-hydroxyl and methyl groups in this compound influences the relative stabilities of these conformers.
DFT studies, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the geometry of these conformers and calculate their relative energies. iucr.org These calculations help in mapping the conformational energy landscape, identifying the global minimum energy structure, and determining the energy barriers for interconversion between different conformers. researchgate.net For the related 3,7-diazabicyclo[3.3.1]nonan-9-ones, DFT has been used to optimize and compare the molecular structure with experimental data. iucr.org Studies on similar bicyclic systems have shown that the energy difference between chair-chair and boat-chair conformations can be subtle, often only a few kcal/mol, and can be influenced by intramolecular interactions such as hydrogen bonding involving the hydroxyl group. nih.gov
Table 1: Representative Quantum Mechanical Methods for Conformational Analysis
| Method | Basis Set | Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-311G(d,p) | Geometry optimization, electronic properties, frontier molecular orbital analysis. | nih.gov |
| Ab initio (MP4/6-31G) | 6-31G | Calculation of energy differences between conformers (e.g., chair-chair vs. boat-chair). | |
| Quantum Theory of Atoms in Molecules (QTAIM) | N/A | Analysis of non-bonded interactions and bond critical points. | semanticscholar.org |
Molecular Mechanics (MMX) Simulations and Force Field Development
While QM methods offer high accuracy, they are computationally expensive for dynamic simulations. Molecular Mechanics (MM) provides a faster alternative for exploring the conformational space over time. The MMX force field, a specific implementation of MM, has been successfully used to study the structures of various azabicyclo[3.3.1]nonane derivatives. researchgate.net These simulations model the molecule as a collection of atoms connected by springs, using a set of parameters (a force field) to define the potential energy of the system. nih.govwikipedia.org
For this compound, MMX simulations can predict the preferred conformations and are particularly useful for studying the behavior of the molecule in different solvent environments. For instance, in related 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols, calculations have shown a preference for a flattened chair-chair conformation where the N-methyl group is equatorial.
A critical aspect of MM simulations is the quality of the force field. nih.gov The development and parameterization of a force field for a specific class of molecules like azabicyclononanes are crucial for obtaining reliable results. This process involves fitting the force field parameters (e.g., bond lengths, angles, dihedral terms, and non-bonded interactions) to reproduce high-quality QM calculations and experimental data. nih.gov Recently, machine-learning approaches have emerged as a powerful tool for developing more accurate and extensible force fields from large quantum chemical datasets, a methodology that holds promise for complex scaffolds like the one . rsc.orgarxiv.org
Table 2: Common Force Fields and Their Applications in Molecular Simulations
| Force Field | Primary Application Area | Key Features | Reference |
|---|---|---|---|
| MMX | Conformational analysis of small organic molecules. | A component of the PCMODEL program, known for good performance with organic structures. | wikipedia.org |
| AMBER | Biomolecular simulations (proteins, nucleic acids). | Well-parameterized for biological systems; includes several variants like AMBER99sb. | nih.gov |
| OPLS-AA | Liquid simulations and organic molecules. | Optimized potentials for liquid simulations, all-atom version. | nih.gov |
| CHARMM | Biomolecular simulations. | Widely used for proteins, lipids, and nucleic acids; includes polarizable variants. | nih.gov |
| Espaloma | General small molecules and biomolecules. | A modern, machine-learned force field that is easily extensible. | rsc.orgarxiv.org |
Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. jbcpm.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies can elucidate its potential as a ligand for various biological targets. Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold are known to interact with targets like σ2 receptors and G-protein coupled receptors (GPCRs). nih.govnih.gov
The docking process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often reported in kcal/mol. semanticscholar.org The results can reveal key interactions, such as hydrogen bonds between the ligand's hydroxyl group or nitrogen atom and amino acid residues in the protein's active site. For example, docking studies on related N-acetyl-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives with the COVID-19 viral protein (SARS-nCoV-2 Mpro) have been performed to assess their binding affinity and interaction patterns. nih.govsemanticscholar.org Such studies can guide the rational design of more potent and selective analogs.
Table 3: Illustrative Docking Study Parameters for Azabicyclo Derivatives
| Parameter | Description | Example Value/Software | Reference |
|---|---|---|---|
| Docking Software | Program used to perform the docking simulation. | AutoDockTools, PyRx | nih.govjbcpm.com |
| Target Protein | The biological macromolecule to which the ligand binds. | SARS-nCoV-2 Mpro (PDB ID: 6LU7) | nih.gov |
| Search Algorithm | Algorithm used to explore the ligand's conformational space. | Genetic Algorithm | semanticscholar.org |
| Binding Affinity | Estimated free energy of binding. | -7.30 kcal/mol (for a related compound) | |
| Key Interactions | Specific non-covalent bonds formed (e.g., H-bonds, hydrophobic). | Hydrogen bonding with specific amino acid residues. | semanticscholar.org |
Structure Activity Relationship Sar Studies of 3 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Ol Derivatives
Impact of N-Substituents on Biological Activity
The substituent at the nitrogen atom (N-9) of the 9-azabicyclo[3.3.1]nonane ring system plays a pivotal role in determining the biological activity and selectivity of its derivatives. Research has shown that modifications at this position can significantly alter a compound's affinity for various receptors.
In the context of sigma (σ) receptor ligands, the N-substituent is a key determinant of binding affinity and selectivity between σ1 and σ2 subtypes. nih.gov A study on a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs demonstrated this relationship. The parent compound with a benzyl (B1604629) group at the N-9 position showed good selectivity for the σ2 receptor over the σ1 receptor. nih.gov Altering this benzyl group led to significant changes in activity. For instance, adding a pyridinyl ring to the benzyl substituent resulted in lower affinities for both σ1 and σ2 receptors. nih.gov
Conversely, modifications at the 4-position of the N-benzyl ring yielded more potent and selective ligands. While adding a 4-methylthio or 4-methoxy group decreased affinity for both receptor subtypes, the introduction of a 4-fluoroethyl or a 4-dimethylamino group dramatically increased the binding affinity for σ2 receptors while decreasing it for σ1 receptors. nih.gov This led to compounds with very high σ2 selectivity. nih.gov For example, the compound WC-59 (with an N-substituent of 4-(2-fluoroethyl)benzyl) exhibited a σ1/σ2 selectivity ratio of 2,087, highlighting the profound impact of the N-substituent's electronic and steric properties. nih.gov
In the development of monoamine reuptake inhibitors, the N-substituent (designated as R¹) is also critical. Studies have explored substituents such as hydrogen, C₁-₅ alkyl groups (e.g., methyl), C₇₋₁₁ aralkyl groups (e.g., benzyl), and alkoxycarbonyl groups (e.g., t-butoxycarbonyl). google.comgoogle.com The choice between a hydrogen atom or a benzyl group, for instance, can significantly influence the compound's pharmacological profile. google.com
Table 1: Impact of N-Substituents on Sigma Receptor Binding Affinity Data derived from studies on 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs. nih.gov
Effects of Substituents at the C-3 Hydroxyl Position
The hydroxyl group at the C-3 position is a common site for modification to explore SAR. Derivatives are often synthesized by replacing the hydrogen of the hydroxyl group or the entire hydroxyl group with other functionalities.
For instance, converting the C-3 alcohol to a carbamate (B1207046) has been a successful strategy in developing selective σ2 receptor ligands. The 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate scaffold serves as a prime example, where the carbamate linkage is crucial for the observed high affinity and selectivity. nih.gov
In other studies targeting monoamine reuptake inhibition, the C-3 position (designated as X) has been modified to an ether (X=O) or an amine (X=NR²), linking the bicyclic core to an aryl or heteroaryl ring system. google.comgoogleapis.com The nature of this linker and the attached aromatic ring system are both critical for activity. The choice of an oxygen atom versus a nitrogen-containing group (like NH or N-acyl) at this position directly modulates the compound's potential as a reuptake inhibitor for neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). google.com
Stereochemical Influence on Pharmacological Profiles
Stereochemistry is a paramount factor in the pharmacological profile of 9-azabicyclo[3.3.1]nonane derivatives. The rigid bicyclic structure gives rise to distinct stereoisomers, primarily the exo and endo configurations of the substituent at the C-3 position, which can have vastly different biological activities.
It is frequently noted that the exo-configuration of substituents on the 9-azabicyclo[3.3.1]nonane ring is critical for bioactivity. For monoamine reuptake inhibitors, both exo and endo isomers are often synthesized and evaluated, as the spatial orientation of the C-3 substituent profoundly affects receptor interaction. google.comgoogle.com Similarly, for σ2 receptor ligands based on the phenylcarbamate scaffold, the specific use of the 3α-yl (an exo equivalent) isomer was essential for high affinity. nih.gov
The conformation of the bicyclic system itself, typically a chair-chair or a chair-boat form, also influences activity. The parent 3-methyl-9-azabicyclo[3.3.1]nonan-9-one oxime adopts a flattened chair-chair conformation with the N-methyl group in an equatorial position. researchgate.net The introduction of bulky substituents can force a change from the preferred chair-chair conformation to a chair-boat conformation, which in turn alters the orientation of other functional groups and their ability to bind to a target. researchgate.netresearchgate.net
Exploration of Substituents at Other Ring Positions (e.g., C-1, C-9)
While the N-9 and C-3 positions are common points of modification, altering other positions on the bicyclic rings also provides valuable SAR insights.
Substitutions at the C-9 position (the bridgehead methylene (B1212753) group in the parent carbocycle) have been explored, particularly in related azabicyclic systems. In a study on phenylmorphans (2-azabicyclo[3.3.1]nonanes), introducing substituents at the C-9 position yielded potent µ-opioid receptor (MOR) agonists. mdpi.com The potency and efficacy were highly dependent on both the nature of the C-9 substituent (e.g., oxime, amine, cyanomethyl) and its stereochemistry relative to the rest of the molecule. mdpi.com For example, one C-9 cyanomethyl derivative was a potent partial MOR agonist, while its diastereomer was completely inactive. mdpi.com This underscores the steric sensitivity of the binding pocket.
Modifications at other positions, such as C-2 and C-4, have also been investigated. The introduction of electron-withdrawing halogen groups at the C-2 and C-4 diaryl positions of 3-azabicyclo[3.3.1]nonan-9-one resulted in compounds with strong cytotoxicity. rsc.org Furthermore, studies on amides derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine showed that these compounds adopt a flattened chair-chair conformation. researchgate.net
Table 2: Influence of C-9 Substituents on µ-Opioid Receptor (MOR) Activity Data derived from studies on (1S,5R)-5-(3-hydroxyphenyl)-2-phenethyl-2-azabicyclo[3.3.1]nonane derivatives. mdpi.com
Preclinical Pharmacological Investigations and Biological Target Interactions of 3 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Ol Derivatives
Interaction with Neurotransmitter Receptors
The 9-azabicyclo[3.3.1]nonane framework is a key structural feature in ligands designed to interact with a variety of neurotransmitter receptors, owing to its ability to present functional groups in specific spatial orientations.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands
Derivatives of the 9-azabicyclo[3.3.1]nonane class have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs). wipo.int A notable series of compounds, including AT-1001 (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) and AT-1012 (N-(2-iodophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine), have demonstrated high affinity and selectivity for the α3β4 nAChR subtype. acs.org These compounds act as potent functional antagonists at this receptor. acs.org
Preclinical studies have shown that AT-1001 and AT-1012 exhibit single-digit nanomolar potency for the α3β4 nAChR, with a significant 80- to 100-fold selectivity over the α4β2 nAChR subtype. acs.org The compounds potently inhibit epibatidine-induced calcium influx in cells expressing α3β4 nAChRs, with IC₅₀ values in the range of 30–60 nM. acs.org This activity at the α3β4 nAChR suggests potential therapeutic applications in conditions like nicotine (B1678760) and cocaine addiction. acs.org
Table 1: Activity of 9-Azabicyclo[3.3.1]nonane Derivatives at Nicotinic Acetylcholine Receptors
| Compound | Target Receptor | Activity | Potency (IC₅₀) | Selectivity (vs. α4β2) |
|---|---|---|---|---|
| AT-1001 | α3β4 nAChR | Functional Antagonist | ~30-60 nM | 80-100 fold |
| AT-1012 | α3β4 nAChR | Functional Antagonist | ~30-60 nM | 80-100 fold |
Muscarinic Receptor Antagonism and Agonism
The interaction of 9-azabicyclo[3.3.1]nonane derivatives with muscarinic acetylcholine receptors (mAChRs) has also been explored. While much of the research on azabicyclic muscarinic ligands has focused on the related 1-azabicyclo[3.3.1]nonane and tropane (B1204802) scaffolds, some findings point to the potential of the 9-azabicyclo[3.3.1]nonane system. nih.gov For instance, patent literature discloses that 3-arylthio-9-azabicyclo[3.3.1]nonane derivatives can act as modulators of acetylcholine receptors. google.comgoogle.com Additionally, certain N-substituted 9-azabicyclo[3.3.1]non-3-yl derivatives have been developed as agonists for M₁ and M₄ muscarinic receptors, highlighting their potential in treating cognitive disorders and other diseases mediated by these receptor subtypes.
Sigma Receptor Ligands (σ₁ and σ₂)
One of the most extensively studied areas for 9-azabicyclo[3.3.1]nonane derivatives is their interaction with sigma (σ) receptors, particularly the σ₂ subtype. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate (B1207046) and phenylcarbamate analogs have been synthesized and evaluated as high-affinity σ₂ receptor ligands. nih.govnih.govresearchgate.net
Among these, compounds WC-26 and WC-59 have emerged as highly potent and selective σ₂ receptor ligands. nih.gov WC-59, in particular, demonstrates exceptional selectivity for the σ₂ receptor over the σ₁ receptor. nih.gov These ligands have been developed from lead compounds like BIMU-1, with modifications to the azabicyclic core enhancing σ₂ affinity while reducing interaction with other targets like serotonin (B10506) receptors. nih.gov The high affinity and selectivity of these compounds make them valuable tools for research and potential candidates for PET imaging and cancer therapy, as σ₂ receptors are overexpressed in many tumor cells. nih.govacs.org
Table 2: Binding Affinity of 9-Azabicyclo[3.3.1]nonane Derivatives at Sigma Receptors
| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity Ratio (σ₁/σ₂) |
|---|---|---|---|
| WC-26 | 1437 | 2.58 | 557 |
| WC-59 | 1711 | 0.82 | 2087 |
| **Compound 6*** | 92.5 | 3.1 | 30 |
*Compound 6 is 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate. Data sourced from nih.gov.
GABA Receptor Antagonism (GABAₐ, GABAₑ)
In the reviewed scientific literature, there is a lack of specific studies detailing the interaction of 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol derivatives with γ-aminobutyric acid (GABA) receptors. While research exists on other bicyclic compounds as GABA receptor modulators, specific data on the antagonism or agonism of this particular chemical family at GABAₐ or GABAₑ receptors is not prominently reported.
Modulators of Monoamine Neurotransmitter Reuptake
Derivatives of 9-azabicyclo[3.3.1]nonane have been patented and investigated as inhibitors of monoamine neurotransmitter reuptake. google.comgoogle.com These compounds are designed to block the transporters for serotonin (SERT), norepinephrine (B1679862) (NET), and/or dopamine (B1211576) (DAT), thereby increasing the synaptic availability of these neurotransmitters. This mechanism is central to the action of many antidepressant and anxiolytic drugs.
Studies on 9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives showed they bind to the dopamine transporter, although with lower affinity than cocaine. nih.gov The binding affinity (Kᵢ) of these derivatives was found to be in the micromolar range (2-14 µM), indicating that the structural conformation of the 9-azabicyclo[3.3.1]nonane ring system is a key determinant of activity at the dopamine transporter site. nih.gov Patent filings further describe various 3-aryloxy and 3-arylamino derivatives of the 9-azabicyclo[3.3.1]nonane scaffold as being useful for treating disorders that respond to the inhibition of monoamine reuptake. google.com
Table 3: Dopamine Transporter (DAT) Affinity of select 9-Azabicyclo[3.3.1]nonane Derivatives
| Compound Type | Target Transporter | Binding Affinity (Kᵢ) |
|---|---|---|
| 9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonanes | DAT | 2-14 µM |
Data sourced from nih.gov.
Enzyme Inhibition Studies (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase - NAAA)
The inhibition of enzymes involved in neuro-inflammatory pathways represents another therapeutic avenue for azabicyclic compounds. While direct evidence for this compound derivatives as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is limited, research on structurally related scaffolds highlights this as an area of interest. A patent has classified compounds with a 9-azabicyclo[3.3.1]nonane ring system as potential NAAA inhibitors, which are sought for their anti-inflammatory and analgesic properties. google.com
Extensive research has been conducted on the closely related azabicyclo[3.2.1]octane scaffold. For example, endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689) was identified as a potent NAAA inhibitor with a low nanomolar IC₅₀ value of 0.042 µM. nih.govacs.org This compound acts via a non-covalent mechanism and shows high selectivity for NAAA over related enzymes like FAAH and acid ceramidase. nih.govacs.org These findings on a related bicyclic system suggest that the rigid conformational properties of azabicyclic scaffolds are well-suited for interaction with the active site of NAAA, indicating a plausible, yet underexplored, area for 9-azabicyclo[3.3.1]nonane derivatives.
In Vitro and In Vivo Preclinical Models for Activity Assessment (excluding human data)
The preclinical assessment of derivatives of this compound involves a range of in vitro and in vivo models to determine their biological activities. anmm.org.mx These models, utilizing cell lines and animals, are crucial for characterizing the therapeutic potential of these compounds before any consideration for human trials. anmm.org.mx The evaluation typically focuses on establishing the biological effect of the compounds compared to innovator or reference drugs. anmm.org.mx
Antimicrobial Activity Evaluations
Derivatives of the azabicyclo[3.3.1]nonane framework have been systematically evaluated for their efficacy against various microbial pathogens. These investigations are critical in identifying new agents to combat infectious diseases.
Research into 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives has shown significant antibacterial and antifungal properties. chemijournal.com Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups at the ortho and para positions of the aryl rings tends to enhance these antimicrobial effects. chemijournal.com Further studies on oxime ester derivatives of 3-azabicyclo[3.3.1]nonan-9-one have identified several lead molecules with potent antimicrobial action. researchgate.net
In more specific testing, a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv, as well as other bacteria and fungi. researchgate.net All the synthesized compounds in this series demonstrated significant activity against Mycobacterium tuberculosis. researchgate.net Notably, certain derivatives with specific substitutions, such as p-chlorophenyl and p-fluorophenyl groups, exhibited broad-spectrum activity against all tested bacterial and fungal strains. researchgate.net Similarly, studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones showed that compounds 10 and 11 were effective against Bacillus subtilis and compound 13 showed maximum inhibition of Salmonella typhi at low concentrations. researchgate.net In terms of antifungal activity, compounds 11, 13, and 16 were potent against Candida albicans, while compounds 12 and 13 were effective against Cryptococcus neoformans. researchgate.net
Table 1: Antimicrobial Activity of Selected Azabicyclo[3.3.1]nonane Derivatives
| Compound Class | Derivative Substituents | Target Organism | Activity Noted |
|---|---|---|---|
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Electron-withdrawing groups on aryl rings | Bacteria and Fungi | Enhanced antibacterial and antifungal activity chemijournal.com |
| 2r,4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones | p-chlorophenyl, p-fluorophenyl | Mycobacterium tuberculosis, various bacteria and fungi | Good activity against MTB and broad-spectrum antimicrobial effects researchgate.net |
| 3-Azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones | Compound 10, 11 | Bacillus subtilis | Maximum inhibition at low concentration researchgate.net |
| Compound 13 | Salmonella typhi | Maximum inhibition at low concentration researchgate.net | |
| Compound 11, 13, 16 | Candida albicans | Beneficial antifungal activity at minimum concentration researchgate.net | |
| Compound 12, 13 | Cryptococcus neoformans | Beneficial antifungal activity at minimum concentration researchgate.net |
Anticancer Activity in Cell Lines and Animal Models
The cytotoxic potential of azabicyclo[3.3.1]nonane derivatives against cancer cells has been a significant area of investigation. These compounds have shown promise both as standalone agents and as chemosensitizers that enhance the efficacy of existing cancer drugs.
One notable derivative, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), has demonstrated significant anticancer properties. Research has shown that ABNO can enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin (B1662922) in various cancer cell lines, including mouse breast tumor EMT-6 and human tumor MDA-MB435 cells. This suggests that ABNO may work by sensitizing cancer cells to chemotherapy.
Similarly, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, such as WC-26, have been identified as potent and selective sigma-2 (σ2) receptor ligands. nih.gov The σ2 receptor is overexpressed in many human tumors. nih.gov In vitro studies using clonogenic survival assays demonstrated that WC-26 significantly enhances the tumor-killing ability of doxorubicin in both mouse EMT-6 and human MDA-MB435 tumor cell lines. nih.gov This chemosensitization was observed at concentrations where neither WC-26 nor doxorubicin alone had a cytotoxic effect. nih.gov
Other related structures, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, have also been reported to possess excellent antitumor activity. researchgate.netrsc.org For instance, a hydrazone derivative with a fluoro substitution at the para position of the phenyl ring showed potent antiproliferative activity against the HepG2 human liver cancer cell line. researchgate.net Studies on bispidine (3,7-diazabicyclo[3.3.1]nonan-9-one) derivatives have also revealed compounds with a potent ability to decrease the viability of cancer cells. nih.gov
Table 2: Anticancer Activity of Selected Azabicyclo[3.3.1]nonane Derivatives in Preclinical Models
| Compound/Derivative | Cell Line(s) | Animal Model | Key Findings |
|---|---|---|---|
| 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) | EMT-6 (mouse breast tumor), MDA-MB435 (human tumor) | Not specified | Enhances cytotoxic effects of doxorubicin |
| WC-26 (N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analog) | EMT-6, MDA-MB435 | Not specified | Potent σ2 receptor ligand; acts as a chemosensitizer, increasing doxorubicin's cytotoxicity nih.gov |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Hydrazone Derivative | HepG2 (human liver cancer) | Not specified | Showed antiproliferative activity by inducing apoptosis researchgate.net |
| Bispidine Derivatives (3,7-diazabicyclo[3.3.1]nonan-9-ones) | HepG2 (human liver cancer), WI38 (normal human lung fibroblasts) | Not specified | Selectively decreased viability of cancer cells nih.gov |
Investigations into Neuropharmacological Effects
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold are of significant interest in neuropharmacology due to their interactions with key central nervous system targets.
A primary area of research has been their function as monoamine neurotransmitter reuptake inhibitors. google.comepo.org These compounds can modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which is a key mechanism in treating various neurological and psychiatric disorders. The hydrochloride salt of 9-Azabicyclo[3.3.1]nonan-3-ol, for example, is noted for its activity as a monoamine reuptake inhibitor, targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Furthermore, derivatives have been developed as ligands for specific receptor systems. For example, compounds based on the 9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate structure have been synthesized as highly potent and selective ligands for the sigma-2 (σ2) receptor, which is involved in various neurological processes. nih.gov
Other research has focused on nicotinic acetylcholine receptors (nAChRs). mdpi.com A derivative, N-(2-Bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, has been identified as a ligand for heteromeric nAChRs. unimi.it However, studies on other related structures, specifically 9-methyl-3,9-diazabicyclo[3.3.1]nonane substituted compounds, showed that they had a significantly lower affinity for the α7 subtype of nAChRs compared to other diazabicyclic structures. mdpi.com Additionally, analogs based on a 2-azabicyclo[3.3.1]nonan-5-yl)phenol core have been investigated as partial agonists at the mu-opioid receptor (MOR), demonstrating the versatility of this bicyclic scaffold in targeting different neuronal receptors. nih.gov
Table 3: Neuropharmacological Targets of Azabicyclo[3.3.1]nonane Derivatives
| Derivative Class/Compound | Molecular Target | Investigated For | Key Findings |
|---|---|---|---|
| 9-Azabicyclo[3.3.1]nonane derivatives | Monoamine Transporters (SERT, NET, DAT) | Reuptake Inhibition | Useful for conditions responsive to monoamine reuptake inhibition google.com |
| N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates | Sigma-2 (σ2) Receptors | Receptor Ligands | Potent and highly selective ligands nih.gov |
| N-(2-Bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | Heteromeric Nicotinic Acetylcholine Receptors (nAChRs) | Receptor Ligands | Identified as a ligand for heteromeric nAChRs unimi.it |
| 9-Methyl-3,9-diazabicyclo[3.3.1]nonane derivatives | α7 Nicotinic Acetylcholine Receptors (nAChRs) | Receptor Ligands | Significantly diminished affinity for α7 nAChRs mdpi.com |
| 2-Azabicyclo[3.3.1]nonan-5-yl)phenol analogs | Mu-Opioid Receptor (MOR) | Receptor Agonism/Antagonism | Act as partial agonists nih.gov |
Advanced Research Applications of 3 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Ol As a Chemical Scaffold
Development of Novel Drug Candidates based on the Azabicyclo[3.3.1]nonane Core
The 9-azabicyclo[3.3.1]nonane framework, the core of 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol, is a key structural motif in the design of novel drug candidates, particularly those targeting sigma (σ) receptors. nih.govacs.org Sigma receptors, especially the σ2 subtype, are overexpressed in a variety of human tumor cells, making them an attractive target for cancer therapeutics. nih.govacs.orgacs.org
Researchers have synthesized a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs based on this scaffold. nih.govnih.gov Among these, the compounds WC-26 and WC-59 have emerged as highly potent and selective σ2 receptor ligands. nih.govnih.gov These derivatives demonstrate the successful application of the azabicyclo[3.3.1]nonane core in creating drug candidates with high affinity for specific biological targets. nih.gov The conformational rigidity imparted by the bicyclic system is crucial for achieving high binding affinity and selectivity. Indole (B1671886) alkaloids that contain the azabicyclo[3.3.1]nonane architecture have also shown potential as anticancer, antimalarial, and anti-inflammatory drug candidates. rsc.org
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| WC-26 | 1436 | 2.58 | 557 |
| WC-59 | 1712 | 0.82 | 2087 |
| Data sourced from Bioorganic & Medicinal Chemistry. nih.govnih.gov |
Use as Intermediate in Synthesis of Complex Molecules and Natural Products
The this compound structure and its derivatives serve as crucial intermediates in the synthesis of more complex molecules and natural products. rsc.orggoogle.com The bicyclo[3.3.1]nonane unit is a versatile precursor for accessing intricate molecular targets. rsc.org For instance, endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives are valuable as intermediates in the production of agrochemicals and pharmaceuticals. google.compatsnap.com
The synthesis of these intermediates can be achieved through various chemical reactions. A common method involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. google.compatsnap.com For example, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be reduced using sodium borohydride (B1222165) in methanol (B129727) to produce endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.comgoogle.com More advanced methods utilize ruthenium complex catalysts for the hydrogenation of the ketone, which offers a more cost-effective and simplified process with less waste. google.compatsnap.com The resulting alcohol can then be used in subsequent synthetic steps to build more complex structures, including those found in natural products like polyprenylated acylphloroglucinols. rsc.org
Radiopharmaceutical Development and Imaging Agents (e.g., PET Tracers for σ2 Receptors)
The overexpression of σ2 receptors in proliferating tumor cells has driven the development of radiolabeled ligands for use as imaging agents in Positron Emission Tomography (PET). nih.govacs.org The 9-azabicyclo[3.3.1]nonane scaffold has been instrumental in creating potent and selective σ2 receptor ligands suitable for radiolabeling. nih.gov
A notable example is the development of [18F]WC-59, a fluorine-18 (B77423) labeled analog derived from the 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate series. nih.govnih.gov This radiotracer was synthesized for the purpose of imaging σ2 receptor status in tumors. nih.gov In vitro binding studies using membrane preparations from murine breast tumors confirmed that [18F]WC-59 binds specifically and with high affinity to σ2 receptors, showing a dissociation constant (Kd) of approximately 2 nM. nih.govnih.gov Although biodistribution studies in tumor-bearing mice indicated that [18F]WC-59 was not superior to existing 18F-labeled σ2 receptor ligands for in vivo imaging, its development underscores the utility of the this compound framework in the design of novel PET radiotracers. nih.govnih.gov The ability to isotopically label such compounds with isotopes like 11C, 18F, and 125I makes them valuable as diagnostic tools and for in vivo receptor imaging. google.com
Chemosensitization Agents in Oncology Research
In addition to their direct therapeutic potential, derivatives of this compound are being investigated as chemosensitization agents in cancer research. nih.govnih.gov Chemosensitizers are compounds that, when used in combination with traditional chemotherapy drugs, enhance their cytotoxic effects on cancer cells. nih.gov
The σ2 receptor ligand WC-26, which is based on the 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate scaffold, has demonstrated significant potential in this area. nih.govnih.gov In vitro studies evaluated the ability of WC-26 to enhance the cytotoxicity of doxorubicin (B1662922), a commonly used chemotherapy agent. nih.govnih.gov The research, conducted on mouse breast tumor (EMT-6) and human tumor (MDA-MB435) cell lines, showed that WC-26 greatly increased the ability of doxorubicin to kill these cancer cells. nih.govnih.gov These findings suggest that WC-26 is a promising candidate for use as a chemosensitizer in cancer treatment, potentially allowing for more effective chemotherapy regimens. nih.govnih.gov The role of σ2 receptors in chemoresistance further supports the investigation of their ligands as adjuncts in oncology. acs.org
Future Perspectives and Emerging Research Directions
Rational Design of Highly Selective Ligands
The rational design of ligands with high selectivity for specific receptor subtypes is a paramount goal in drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target side effects. The 9-azabicyclo[3.3.1]nonane skeleton is an excellent platform for this endeavor. Structure-activity relationship (SAR) studies are crucial in this context, systematically modifying the scaffold to understand how structural changes influence binding affinity and selectivity.
For instance, research into sigma (σ) receptor ligands has demonstrated the potential of this scaffold. By modifying the N-substituent of 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, researchers have developed compounds with high affinity and remarkable selectivity for the σ2 receptor over the σ1 receptor. researchgate.netnih.gov For example, the compound WC-59 was identified as a potent σ2 receptor ligand with a Kᵢ value of 0.82 nM and a selectivity ratio (Kᵢ σ1/σ2) of 2,087. nih.gov These findings underscore the scaffold's utility in developing highly specific probes for studying receptor function and potential therapeutic agents. nih.gov
Future efforts will likely focus on:
Fine-tuning substituent properties: Systematically altering the electronic and steric properties of substituents at key positions (such as the N9-position and the 3-position) to optimize interactions with the target's binding pocket.
Conformational constraint: Introducing further conformational rigidity into the ligand structure to reduce the entropic penalty upon binding, potentially leading to higher affinity. The chair-chair conformation is often preferred for these structures. researchgate.net
Isosteric replacement: Replacing functional groups with others that have similar physical or chemical properties to improve metabolic stability or binding characteristics.
Table 1: Selectivity of 9-Azabicyclo[3.3.1]nonane-based Sigma (σ) Receptor Ligands
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ₁/σ₂) | Reference |
|---|---|---|---|---|
| WC-26 | σ₂ | 2.58 | 557 | nih.gov |
| WC-59 | σ₂ | 0.82 | 2,087 | nih.gov |
| N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl)N′-(2-methoxy-5-methylphenyl)carbamate (4i) | σ₂ | High affinity | Moderate selectivity | researchgate.net |
Exploration of Novel Biological Targets
While the 9-azabicyclo[3.3.1]nonane scaffold is known for its interaction with targets like sigma receptors and monoamine transporters, its structural versatility suggests it could be adapted for a much wider range of biological targets. researchgate.netnih.govacs.org The privileged nature of this moiety means it is embedded in numerous bioactive natural products and synthetic compounds. nih.gov
Derivatives of the core azabicyclo[3.3.1]nonane structure have been reported to possess diverse biological activities, indicating a broad therapeutic potential. nih.gov Research has identified compounds with applications as:
Dopamine (B1211576) D3 receptor ligands and dopamine transporter (DAT) blockers. nih.govacs.org
Agents for treating cardiac arrhythmias and diabetes mellitus. nih.gov
Antagonists for the 5-HT3 receptor. nih.gov
Ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov
Opioid δ and μ-receptor modulators. nih.govnih.gov
Anticancer and anti-inflammatory agents. rsc.orgscirp.org
Acaricides, as seen with the discovery of Acynonapyr. jst.go.jp
The exploration of new targets will involve screening libraries of 9-azabicyclo[3.3.1]nonane derivatives against a wide array of receptors, enzymes, and ion channels. High-throughput screening (HTS) technologies will be instrumental in identifying novel "hits" that can then be optimized through medicinal chemistry efforts.
Table 2: Investigated Biological Targets for Azabicyclo[3.3.1]nonane Derivatives
| Target Class/Receptor | Potential Therapeutic Application | Reference |
|---|---|---|
| Sigma-2 (σ₂) Receptors | Oncology, Neurological Disorders | researchgate.netnih.govnih.gov |
| Dopamine Transporter (DAT) | CNS Disorders | nih.govacs.org |
| Nicotinic Acetylcholine Receptors (nAChRs) | Neurological Disorders | nih.govnih.gov |
| Opioid Receptors (μ, δ, κ) | Pain Management | nih.govnih.gov |
| 5-HT₃ Receptors | Antiemetic | nih.gov |
| GPR119 | Type 2 Diabetes | nih.gov |
| Chorismate Mutase | Antimicrobial | rsc.org |
Green Chemistry Approaches in Azabicyclo[3.3.1]nonane Synthesis
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rsc.org The synthesis of the 9-azabicyclo[3.3.1]nonane core, which traditionally involves multi-step processes, is an area ripe for innovation through green chemistry.
Emerging research directions include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and lead to fewer by-products compared to conventional heating methods. nih.gov This technique has been successfully employed for the efficient, one-pot assembly of novel azabicyclo[3.3.1]nonane derivatives. nih.gov
Ultrasound-Mediated Reactions: Sonochemistry offers another energy-efficient platform for synthesis, often leading to improved reaction rates and yields. nih.gov
Catalytic Processes: Developing highly efficient catalytic methods, such as those using ruthenium complexes for stereoselective reductions or organocatalysts like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) for alcohol oxidation, can replace stoichiometric reagents, thereby reducing waste. acs.orggoogle.com A practical, three-step synthesis for ABNO has been developed, highlighting its potential as a highly active catalyst. acs.org
Multicomponent Reactions: Designing cascade reactions where multiple bonds are formed in a single operation from simple starting materials can significantly improve atom economy and reduce the number of synthetic and purification steps. acs.org
These sustainable approaches not only lessen the environmental impact of producing these valuable chemical scaffolds but also often lead to more cost-effective and efficient manufacturing processes. rsc.org
Advanced Computational Modeling for Predictive Pharmacology
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding and accelerating the design process. For 9-azabicyclo[3.3.1]nonane derivatives, advanced computational methods are being used to build predictive pharmacological models.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions) that determine binding affinity. tandfonline.com It helps in understanding the SAR of a series of compounds and in prioritizing candidates for synthesis.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, geometry, and properties of molecules. tandfonline.com This information provides insights into molecular stability, reactivity, and the nature of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical behavior. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This can reveal conformational changes upon binding and help assess the stability of the complex.
Predictive (Q)SAR Models: Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the chemical structure of compounds with their biological activity. In silico tools like PASS (Prediction of Activity Spectra for Substances) can predict the likely biological activity profile of a novel compound based on its structure, helping to identify potential new therapeutic applications. way2drug.com
These computational tools, when used in concert, provide a powerful platform for the rational design of new 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol derivatives, allowing researchers to prioritize synthetic targets with a higher probability of desired pharmacological activity. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
